6-hexyl-6H-indolo[2,3-b]quinoxaline
Description
6-Hexyl-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound featuring a fused indole-quinoxaline core with a hexyl substituent at the 6-position. This derivative belongs to the indoloquinoxaline family, known for their planar aromatic structures, which facilitate π-π interactions and electronic delocalization. The hexyl chain enhances solubility in organic solvents compared to unsubstituted analogs, making it suitable for applications in optoelectronics and medicinal chemistry . Synthetic routes typically involve Pd-catalyzed C–N coupling or annulation reactions, as demonstrated for related compounds like 6-heptyl-6H-indolo[2,3-b]quinoxaline (85% yield via procedure B) .
Properties
Molecular Formula |
C20H21N3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-hexylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-2-3-4-9-14-23-18-13-8-5-10-15(18)19-20(23)22-17-12-7-6-11-16(17)21-19/h5-8,10-13H,2-4,9,14H2,1H3 |
InChI Key |
UTOQALZXHWYIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .
Industrial Production Methods
For industrial-scale production, the use of microwave irradiation and nanoparticles as catalysts has been explored. For instance, copper-doped CdS nanoparticles have been used to enhance the reaction efficiency and yield . This method allows for the synthesis of a broad range of indoloquinoxaline derivatives with high yields.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium hexacyanoferrate(III) to form quinoxalinones.
Reduction: Reduction of nitro groups in the compound can be achieved using reducing agents like hydrazine.
Substitution: Alkylation and acylation reactions can be performed using alkyl halides and acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in aqueous medium.
Reduction: Hydrazine in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxalinones.
Reduction: Indoloquinoxalinamines.
Substitution: Alkylated or acylated indoloquinoxalines.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 6-hexyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects . The compound also interacts with various molecular targets, including topoisomerase II and ATP-binding cassette transporters, contributing to its antiviral and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substituents : Aryl derivatives (e.g., 11e) exhibit superior optoelectronic properties due to extended conjugation, whereas alkyl chains enhance solubility without significantly altering electronic profiles .
- Chain Length : Longer alkyl chains (e.g., heptyl vs. hexyl) marginally improve solubility but may reduce synthetic yields due to steric hindrance .
- Thermal Stability : Cyclohexyl and aryl derivatives show higher melting points (>200°C) compared to linear alkyl analogs, correlating with crystallinity .
Electrochemical and Photochemical Properties
- HOMO/LUMO Levels: 6-(4-Methoxyphenyl)-6H-indoloquinoxaline (11e) demonstrates the highest HOMO (-4.8 eV) and narrowest band gap (2.3 eV) among derivatives, ideal for organic semiconductors . Alkyl-substituted analogs (e.g., hexyl, heptyl) exhibit moderately higher HOMO levels (-5.1 to -5.3 eV) compared to unsubstituted indoloquinoxalines (-5.5 eV), attributed to weak electron-donating effects of alkyl groups .
- Emission Profiles: Triarylamine derivatives with indoloquinoxaline cores emit green or yellow light (λem = 520–580 nm), while alkyl-substituted variants show weaker fluorescence due to reduced conjugation .
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